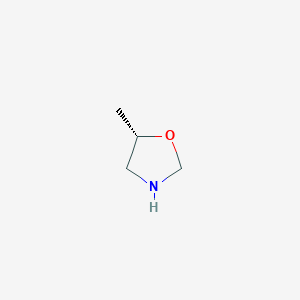
(Z)-N-(4-ethylphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(4-ethylphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a chromene derivative that has been synthesized using specific methods, and it exhibits unique biochemical and physiological effects. In
科学的研究の応用
Luminescence and Structural Studies
Chromene derivatives have been explored for their structural and luminescence properties. For instance, Sun et al. (2012) synthesized carboxylate-assisted ethylamide metal–organic frameworks with chromene derivatives, investigating their thermostability and luminescence properties. These frameworks exhibit unique topologies and interpenetrations, which could be useful in materials science for applications such as sensing, catalysis, or luminescence-based devices (Sun et al., 2012).
Antioxidant and Antibacterial Agents
Chromene derivatives have shown promise as antioxidant and antibacterial agents. Subbareddy and Sumathi (2017) reported the synthesis of chromene-3-carboxamide derivatives through a one-pot reaction, with some derivatives exhibiting good antioxidant activity and antibacterial efficacy against various bacterial strains. This suggests potential applications in developing new therapeutic agents or additives in healthcare and pharmaceutical products (Subbareddy & Sumathi, 2017).
Heterocyclic Compound Synthesis and Applications
The synthesis and application of heterocyclic chromene derivatives have been explored for their potential in various fields. Anjan Kumar et al. (2022) described the synthesis of chromene derivatives using biogenic ZnO nanoparticles, highlighting their application in antioxidant activity, corrosion inhibition, and as catalysts. This work illustrates the versatility of chromene derivatives in chemical synthesis and their potential applications in industrial processes, environmental protection, and materials science (Anjan Kumar et al., 2022).
Chemosensors
Chromene derivatives have also been used in the development of chemosensors. Meng et al. (2018) synthesized a chromene-based chemosensor showing selective fluorescence response towards Cu2+ and H2PO4−, highlighting its potential in environmental monitoring, biomedical research, and the development of diagnostic tools (Meng et al., 2018).
Conformational and Structural Analysis
Research on chromene derivatives extends to their conformational and structural analysis. Gomes et al. (2015) investigated the crystal structures of N-(4-halophenyl)-chromene-3-carboxamides, providing insight into their planar molecular structures and anti conformations. Such studies are crucial for understanding the physical and chemical properties of these compounds, paving the way for their application in crystal engineering and molecular design (Gomes et al., 2015).
特性
IUPAC Name |
(2Z)-N-(4-ethylphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-3-18-10-12-20(13-11-18)26-24(29)22-16-19-6-4-5-7-23(19)32-25(22)27-28-33(30,31)21-14-8-17(2)9-15-21/h4-16,28H,3H2,1-2H3,(H,26,29)/b27-25- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULXVHGENJBZCK-RFBIWTDZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2599380.png)
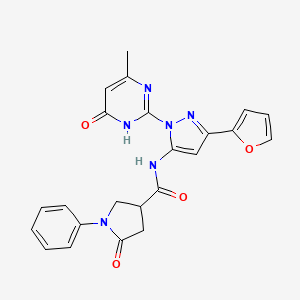
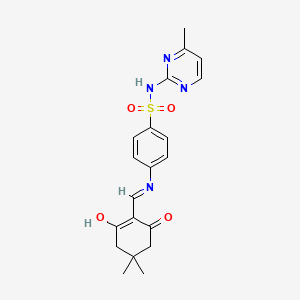
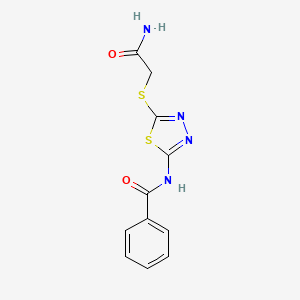
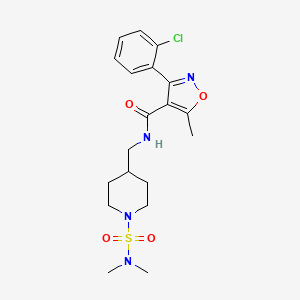
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2599387.png)

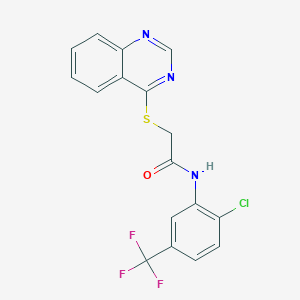

![(Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(2-pyridinyl)-2-propenenitrile](/img/structure/B2599396.png)

![3-oxo-1-cyclohexenyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylate](/img/structure/B2599399.png)
![8-(2-chloro-4-fluorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2599400.png)
